molecular formula C10H12O3 B184468 4,5-Dimethoxy-2-methylbenzaldehyde CAS No. 7721-62-2

4,5-Dimethoxy-2-methylbenzaldehyde

Cat. No. B184468
CAS RN: 7721-62-2
M. Wt: 180.2 g/mol
InChI Key: RMIZEUOAFVZZJG-UHFFFAOYSA-N
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Patent
US03950236

Procedure details

Freshly distilled POCL3 (50.6 ml) was added dropwise during 30 min to a stirred mixture of 4 -methylveratrole (65.7 g) and DMF (30 g) freshly distilled after standing two days over CuSO4. Heating overnight on a steam bath under reflux gave a deep brown, viscous solution which when cooled was admixed with 600 ml water. Addition of excess 10% NaOH solution separated out a yellow oil which was extracted with benzene. The combined extracts were washed with water, dried, and evaporated to give a viscous yellow oil. Crystallization from alcohol gave 3.4 g of the aldehyde as a white powder, mp 74°-75°(Lit. 74°). Nmr (δ): 2.58 (s, 3H), 3.90 (s, 3H), 3.95 (s, 3H), 6.68 (s, 1H), 7.30 (s, 1H), 10.20 (s, 1H).
Quantity
65.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[CH3:12]N(C=O)C.[OH-:17].[Na+]>O>[CH3:12][C:7]1[C:2]([CH:1]=[O:17])=[CH:3][C:4]([O:10][CH3:11])=[C:5]([O:8][CH3:9])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
65.7 g
Type
reactant
Smiles
CC=1C=C(C(=CC1)OC)OC
Name
Quantity
30 g
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled
TEMPERATURE
Type
TEMPERATURE
Details
Heating overnight on a steam bath
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
gave a deep brown, viscous solution which when
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
separated out a yellow oil which
EXTRACTION
Type
EXTRACTION
Details
was extracted with benzene
WASH
Type
WASH
Details
The combined extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a viscous yellow oil
CUSTOM
Type
CUSTOM
Details
Crystallization from alcohol

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC1=CC(=C(C=C1C=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.